molecular formula C17H15ClF3NO4 B5217379 N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide

Katalognummer B5217379
Molekulargewicht: 389.8 g/mol
InChI-Schlüssel: BRQZANZYVWDDNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide, also known as CTB, is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Wirkmechanismus

N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide acts as a competitive antagonist of the 5-HT2A receptor, which is a G protein-coupled receptor that mediates the effects of serotonin in the brain. By binding to the receptor, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide blocks the binding of serotonin and other agonists, thereby inhibiting the downstream signaling pathways that are activated by the receptor. This results in a decrease in the activity of the 5-HT2A receptor, which has been implicated in various neuropsychiatric disorders.
Biochemical and Physiological Effects
The blockade of the 5-HT2A receptor by N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has been shown to produce various biochemical and physiological effects. In animal models, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has been shown to reduce the behavioral and neurochemical abnormalities associated with schizophrenia, including hyperactivity, stereotypy, and dopamine release. N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has also been shown to reduce anxiety-like behavior and increase social interaction in animal models of anxiety and depression. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has been shown to modulate the activity of other neurotransmitter systems, including the dopamine and glutamate systems, which are also implicated in neuropsychiatric disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has several advantages for use in laboratory experiments. It is a highly selective and potent antagonist of the 5-HT2A receptor, which allows for precise manipulation of the receptor activity. N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, there are also some limitations associated with the use of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide in laboratory experiments. The cost of the compound may be a limiting factor, and the synthesis method requires specialized equipment and expertise. Additionally, the effects of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide may be influenced by factors such as the dose, route of administration, and species differences, which should be taken into account in experimental design.

Zukünftige Richtungen

There are several future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide. One area of focus is the development of more selective and potent antagonists of the 5-HT2A receptor, which may have improved therapeutic potential for neuropsychiatric disorders. Additionally, the use of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide as a tracer in PET imaging studies may provide insights into the role of the 5-HT2A receptor in various brain disorders. Further studies are also needed to elucidate the mechanisms underlying the effects of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide on other neurotransmitter systems and to determine the optimal dose and administration route for therapeutic use. Overall, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has significant potential for advancing our understanding of the neurobiology of neuropsychiatric disorders and may have future applications in drug discovery and development.

Synthesemethoden

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide involves a multi-step process that begins with the reaction of 4-chloro-2-(trifluoromethyl)aniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base catalyst. The resulting intermediate is then subjected to further reactions, including reduction and acylation, to yield the final product. The synthesis method of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has been optimized to improve the yield and purity of the compound, making it suitable for various research applications.

Wissenschaftliche Forschungsanwendungen

N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to act as a selective antagonist of the 5-HT2A receptor, a subtype of the serotonin receptor that plays a crucial role in various physiological and pathological processes. N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has been used as a pharmacological tool to investigate the role of the 5-HT2A receptor in various animal models of neuropsychiatric disorders, including schizophrenia, depression, and anxiety. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has been used as a tracer in positron emission tomography (PET) imaging studies to visualize the distribution and density of the 5-HT2A receptor in the human brain.

Eigenschaften

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO4/c1-24-13-6-9(7-14(25-2)15(13)26-3)16(23)22-12-5-4-10(18)8-11(12)17(19,20)21/h4-8H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQZANZYVWDDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.